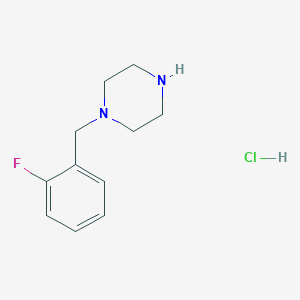
1-(2-Fluoro-benzyl)-piperazine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Fluoro-benzyl)-piperazine hydrochloride is a chemical compound with the molecular formula C11H16ClFN2 It is a derivative of piperazine, where a fluorobenzyl group is attached to the nitrogen atom of the piperazine ring
準備方法
The synthesis of 1-(2-Fluoro-benzyl)-piperazine hydrochloride typically involves the reaction of 2-fluorobenzyl chloride with piperazine in the presence of a suitable base. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol. The product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.
Synthetic Route:
Starting Materials: 2-Fluorobenzyl chloride and piperazine.
Reaction Conditions: The reaction is conducted in an organic solvent like dichloromethane or ethanol, often at room temperature or slightly elevated temperatures.
Purification: The crude product is purified by recrystallization or column chromatography.
Conversion to Hydrochloride Salt: The purified product is treated with hydrochloric acid to obtain this compound.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
化学反応の分析
1-(2-Fluoro-benzyl)-piperazine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols.
Major Products:
Oxidation: Oxidized derivatives of the piperazine ring.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted derivatives with different nucleophiles replacing the fluorine atom.
科学的研究の応用
1-(2-Fluoro-benzyl)-piperazine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those targeting the central nervous system.
Biological Studies: The compound is used in studies involving receptor binding and neurotransmitter modulation.
Industrial Applications: It serves as a precursor for the synthesis of more complex chemical entities used in various industrial processes.
作用機序
The mechanism of action of 1-(2-Fluoro-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets, such as neurotransmitter receptors. The fluorobenzyl group enhances the compound’s ability to cross the blood-brain barrier, making it effective in modulating central nervous system activity. The piperazine ring interacts with receptor sites, altering their activity and leading to various pharmacological effects.
類似化合物との比較
1-(2-Fluoro-benzyl)-piperazine hydrochloride can be compared with other piperazine derivatives, such as:
1-Benzylpiperazine (BZP): Similar structure but lacks the fluorine atom, resulting in different pharmacological properties.
1-(3-Chlorobenzyl)piperazine: Contains a chlorine atom instead of fluorine, leading to variations in receptor binding affinity and activity.
1-(4-Methoxybenzyl)piperazine: The presence of a methoxy group alters the compound’s solubility and interaction with biological targets.
Uniqueness: The presence of the fluorine atom in this compound imparts unique properties, such as increased lipophilicity and enhanced ability to cross biological membranes, making it distinct from other piperazine derivatives.
特性
分子式 |
C11H16ClFN2 |
|---|---|
分子量 |
230.71 g/mol |
IUPAC名 |
1-[(2-fluorophenyl)methyl]piperazine;hydrochloride |
InChI |
InChI=1S/C11H15FN2.ClH/c12-11-4-2-1-3-10(11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H |
InChIキー |
OXMUYUYVRLSVIX-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCN1)CC2=CC=CC=C2F.Cl |
関連するCAS |
199672-03-2 435345-41-8 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



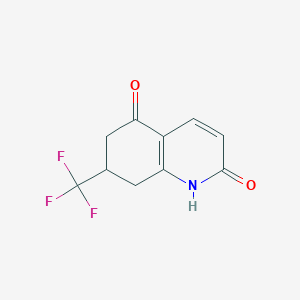
![2-(5-Nitrofuran-2-yl)imidazo[1,2-a]pyridine](/img/structure/B11876368.png)
![4-Bromo-3-chloro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B11876371.png)

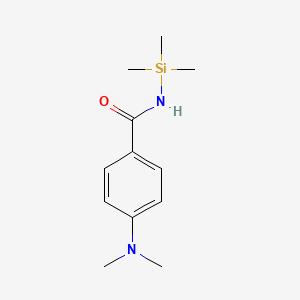
![[2-(Pyridin-2-yl)-1h-indol-3-yl]acetonitrile](/img/structure/B11876379.png)
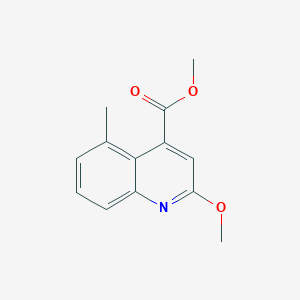

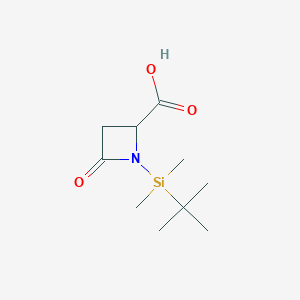
![Ethyl 8-hydroxy-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B11876399.png)
![Methyl 2-cyano-2-(6-oxaspiro[4.5]decan-9-ylidene)acetate](/img/structure/B11876409.png)


